

MK-4409 chemical properties and synthesis

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Compound of Interest		
Compound Name:	MK-4409	
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MK-4409: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4409 is a potent and selective, reversible, non-covalent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids.[1] [2] By preventing the breakdown of fatty acid amides such as anandamide, MK-4409 elevates their levels, leading to analgesic and anti-inflammatory effects. This document provides a detailed overview of the chemical properties, synthesis, mechanism of action, and preclinical data of MK-4409.

Chemical Properties

MK-4409 is an oxazole derivative with the following chemical properties:



Property	Value	Source
IUPAC Name	2-[5-[5-(5-Chloropyridin-2-yl)sulfanyl-2-(4-fluorophenyl)-1,3-oxazol-4-yl]pyridin-2-yl]propan-2-ol	[2][3]
CAS Number	1207745-58-1	[2][4][5]
Molecular Formula	C22H17CIFN3O2S	[2][4][5]
Molecular Weight	441.91 g/mol	[4][5]
Appearance	Solid at room temperature	[5]
LogP	5.969	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	7	[5]
Rotatable Bond Count	5	[5]

Synthesis

The synthesis of **MK-4409** (compound 17) and a key intermediate (compound 16) is outlined in the scheme below, as described by Chobanian et al. (2014).[1]

Synthesis of MK-4409 and Intermediate 16





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Caption: Synthetic route for MK-4409 (17) and intermediate 16.

Detailed Experimental Protocol (General Description)

The synthesis involves a multi-step process starting from a substituted pyridine.[1]

- Borylation: The starting pyridine undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to form a boronate ester intermediate.[1]
- Suzuki Coupling: The boronate ester is then subjected to a Suzuki coupling reaction with an appropriate aryl halide (R2X) to introduce the oxazole core precursor.[1]
- Bromination: The resulting coupled product is brominated using N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA).[1]
- Thiolation: Finally, the brominated intermediate is reacted with the desired thiol (R3SH), such as 5-chloropyridine-2-thiol, in the presence of a base to yield **MK-4409**.[1]

Note: For a detailed, step-by-step protocol, please refer to the Supporting Information of Chobanian et al., ACS Medicinal Chemistry Letters, 2014, 5(6), 717–721.

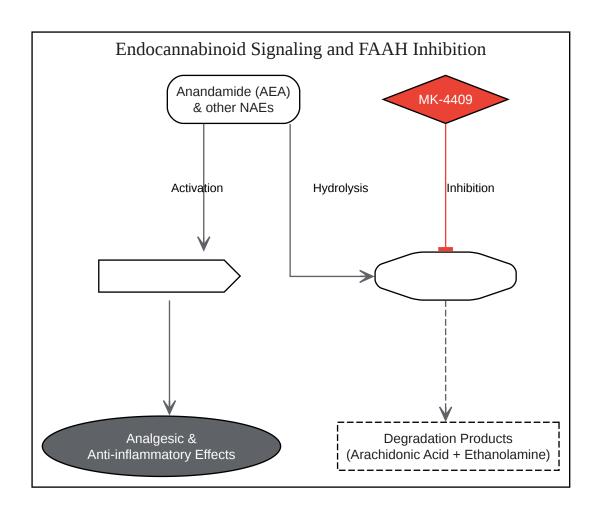
Mechanism of Action and Signaling Pathway



MK-4409 functions by inhibiting the enzyme fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA), N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).[1][6]

By inhibiting FAAH, **MK-4409** increases the concentration of these endogenous ligands in the synaptic cleft and peripheral tissues. These elevated levels of NAEs then lead to enhanced activation of their respective receptors, most notably the cannabinoid receptors CB1 and CB2, which are implicated in pain and inflammation modulation.[1][6][7]

FAAH Signaling Pathway and Inhibition by MK-4409



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Caption: Inhibition of FAAH by **MK-4409** enhances endocannabinoid signaling.



Preclinical Data In Vitro Activity

MK-4409 demonstrates potent inhibition of FAAH and selectivity against other targets.

Assay	IC50 / Ki / EC50 (nM)	Species
FAAH Lysate IC50	11	Rat
FAAH Lysate IC50	11	Human
hERG Binding Assay (Ki)	1254	Human
VMAT EC50	>20000	Human

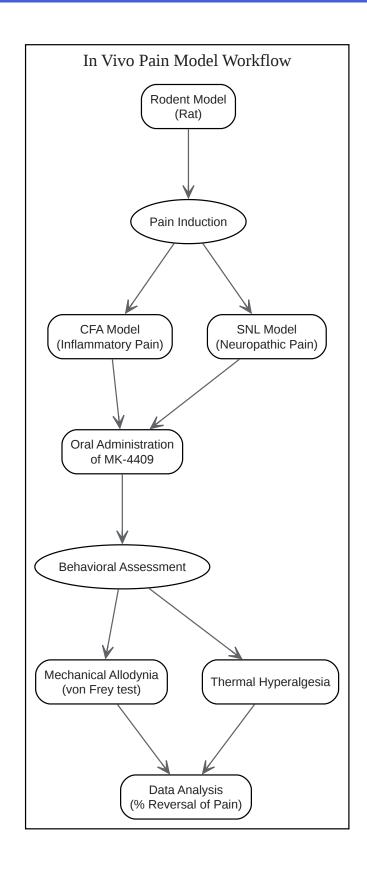
Data sourced from Chobanian et al. (2014).[1]

In Vivo Efficacy

MK-4409 has shown significant efficacy in preclinical models of inflammatory and neuropathic pain.

Experimental Workflow for In Vivo Pain Models





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Caption: Workflow for assessing the efficacy of MK-4409 in pain models.



- Complete Freund's Adjuvant (CFA) Model: This model induces inflammatory pain. MK-4409
 demonstrated a reduction in inflammatory pain comparable to the standard of care,
 naproxen.[1]
- Spinal Nerve Ligation (SNL) Model: This model is used to study neuropathic pain. **MK-4409** showed efficacy in reversing mechanical allodynia in this model.[1]

Pharmacokinetics

Pharmacokinetic properties of MK-4409 have been evaluated in several preclinical species.

Species	Free Fraction (%)	Key Findings
Rat	2.9	Good oral exposure and CNS penetration (brain/plasma ratio of 2).[1]
Dog	1.2	High plasma protein binding.[1]
Rhesus Monkey	0.8	High plasma protein binding.[1]
Human	1.6	High plasma protein binding, supportive of once-daily dosing.[1]

Data sourced from Chobanian et al. (2014).[1]

Experimental Protocols FAAH Inhibition Assay (General Description)

The in vitro potency of MK-4409 against FAAH is determined using a lysate-based assay.

- Lysate Preparation: Cell lysates containing FAAH are prepared from appropriate cell lines (e.g., rat or human).
- Compound Incubation: The lysates are incubated with varying concentrations of MK-4409.
- Substrate Addition: A fluorescently labeled FAAH substrate is added to initiate the enzymatic reaction.



- Signal Detection: The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time.
- IC50 Determination: The concentration of MK-4409 that causes 50% inhibition of FAAH activity (IC50) is calculated.

Note: For a detailed protocol, refer to the Supporting Information of Chobanian et al., ACS Medicinal Chemistry Letters, 2014, 5(6), 717–721.

hERG Binding Assay (General Description)

Potential for hERG channel interaction is assessed via a competitive binding assay.

- Membrane Preparation: Cell membranes expressing the hERG potassium channel are used.
- Radioligand Incubation: The membranes are incubated with a radiolabeled hERG channel blocker (e.g., [35S]MK-499) in the presence of varying concentrations of MK-4409.[1]
- Separation: Bound and free radioligand are separated by filtration.
- Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
- Ki Calculation: The inhibitory constant (Ki) is determined by analyzing the displacement of the radioligand by MK-4409.

Note: For a detailed protocol, refer to the Supporting Information of Chobanian et al., ACS Medicinal Chemistry Letters, 2014, 5(6), 717–721.

In Vivo Pain Models (General Description)

- CFA-Induced Inflammatory Pain:
 - Induction: Complete Freund's Adjuvant (CFA) is injected into the hind paw of a rat, inducing a localized inflammation and pain response.[8][9]
 - Treatment: After a set period for inflammation to develop, rats are orally administered MK-4409 or a vehicle control.



- Assessment: Pain sensitivity is measured at various time points post-dosing using methods like the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.[9]
- Spinal Nerve Ligation (SNL) Neuropathic Pain:
 - Induction: A surgical procedure is performed to ligate one of the spinal nerves (e.g., L5) in a rat, which leads to the development of neuropathic pain symptoms in the corresponding paw.
 - Treatment: Once pain behaviors are established, rats are treated with MK-4409 or a vehicle.
 - Assessment: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.

Conclusion

MK-4409 is a potent and selective FAAH inhibitor with a promising preclinical profile for the treatment of inflammatory and neuropathic pain.[1][10] Its mechanism of action, involving the enhancement of endogenous cannabinoid signaling, offers a therapeutic advantage by potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[1][6] The favorable pharmacokinetic properties and demonstrated efficacy in animal models supported its advancement as a development candidate.[1] Further clinical data will be crucial in determining its therapeutic potential in humans.

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